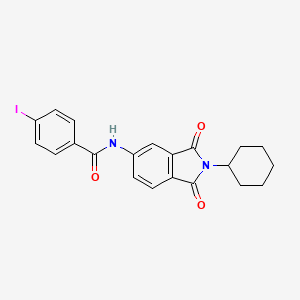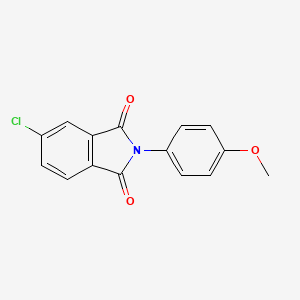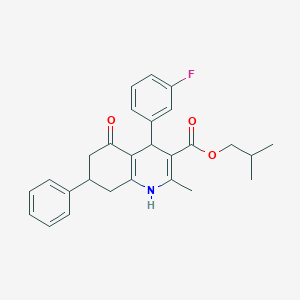
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate, also known as NBD-Cl, is a fluorescent labeling reagent used in various biochemical and physiological studies. It is a synthetic compound that has been widely used in research applications due to its unique properties and characteristics.
Mecanismo De Acción
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is a fluorescent probe that covalently binds to proteins, peptides, and amino acids through thiol groups. The covalent binding of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate to proteins induces a conformational change in the protein structure, resulting in the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate bound to the protein, which allows for the quantification of protein-probe interactions.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been shown to have minimal effects on protein function and activity, making it an ideal probe for studying protein structure and interactions. It has been used to study the conformational changes of enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions. 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has also been used to study the effects of mutations and post-translational modifications on protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has several advantages as a fluorescent probe, including high sensitivity, specificity, and versatility. It is compatible with a wide range of proteins, peptides, and amino acids, making it useful for a variety of research applications. However, 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has some limitations, including the potential for nonspecific binding and interference with protein function at high concentrations. Careful optimization of experimental conditions is necessary to minimize these effects.
Direcciones Futuras
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in scientific research. One area of interest is the development of new labeling strategies that allow for the selective labeling of specific amino acids or protein domains. Another area of interest is the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in live-cell imaging studies to visualize protein dynamics and interactions in real-time. Additionally, the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in combination with other labeling probes, such as biotin or fluorescent dyes, may allow for more comprehensive studies of protein structure and function.
Métodos De Síntesis
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is synthesized by the reaction of 4-chloro-3-nitrobenzoyl chloride with N-(4-aminophenyl) maleimide. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is purified using column chromatography, and the final product is obtained as a yellow powder.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is widely used in scientific research applications as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins, peptides, and amino acids for fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP). 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been used to study the conformational changes of proteins, including enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXRRSXOTYUIA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
